N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine
Description
N-[1-(7-Methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine is a tertiary amine featuring a benzofuran moiety substituted with a methoxy group at the 7-position and a morpholine ring linked via a propyl chain.
Properties
IUPAC Name |
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14(19-7-4-8-20-9-11-22-12-10-20)17-13-15-5-3-6-16(21-2)18(15)23-17/h3,5-6,13-14,19H,4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDZYXKGWQNTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)OC)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogues
The compound shares the N-(3-morpholin-4-ylpropyl)amine moiety with several derivatives, but differences in the second substituent significantly influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- The quinazoline derivative () has higher molecular weight (MW ~564 g/mol), which may limit oral bioavailability.
- Binding Affinity: The morpholinopropyl group is a common pharmacophore in kinase inhibitors (e.g., PI3K/Akt/mTOR pathways). The target compound’s benzofuran group could engage in π-π stacking with aromatic residues in enzyme active sites, akin to the benzenesulfonyl group in ’s oxazole derivative.
Stability and Commercial Availability
- Discontinued Analogues : N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine () was discontinued, possibly due to synthetic challenges or instability. This highlights the importance of substituent choice in commercial viability.
- Active Derivatives : The benzothiazole derivative () and quinazoline compound () remain in use, suggesting their robustness in research applications.
Biological Activity
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C18H26N2O3 |
| Molecular Weight | 318.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1119451-21-6 |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds structurally similar to this compound. For instance, a related compound showed significant cytotoxic effects against various cancer cell lines, including Hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), and prostate cancer (PC3). The compound exhibited an IC50 range of 11–17 µM against these cell lines, indicating promising anticancer activity compared to standard treatments like doxorubicin (DOX) which had an IC50 of 4.17–8.87 µM .
The mechanism of action is believed to involve the inhibition of specific enzymes associated with cancer progression. For example, the compound demonstrated strong inhibitory activity against PI3Kα and VEGFR-2, two critical targets in cancer signaling pathways. The IC50 values for these enzymes were reported as follows:
| Compound | PI3Kα IC50 (nM) | VEGFR-2 IC50 (nM) |
|---|---|---|
| This compound | 2.21 ± 0.11 | 86 ± 4 |
| LY294002 | 6.18 ± 0.20 | N/A |
| Sorafenib | N/A | 34 ± 0.86 |
These results suggest that the compound not only inhibits tumor growth but may also play a role in modulating angiogenesis through VEGFR-2 inhibition .
Cell Cycle Analysis
Further investigations into the biological activity of this compound included cell cycle distribution studies in HeLa cells. The results indicated that treatment with the compound led to significant cell cycle arrest at the G1/S phase and increased apoptosis rates:
| Compound | % G0–G1 | % S | % G2/M | % Pre-G1 (Apoptosis) |
|---|---|---|---|---|
| Treated | 47.06 | 51.23 | 1.71 | 24.71 |
| Control | 46.26 | 42.99 | 10.75 | 1.95 |
These findings underscore the potential of this compound in inducing apoptosis and inhibiting cell proliferation in cancer cells .
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of benzofuran derivatives, revealing that modifications to the benzofuran core can significantly influence biological activity. For instance, compounds with methoxy substitutions showed enhanced efficacy against various cancer types, suggesting that this functional group may play a crucial role in the compound's biological effects .
Furthermore, computational studies have provided insights into the binding affinities of these compounds to their molecular targets, helping to elucidate their mechanisms of action at a molecular level .
Q & A
Q. How to resolve inconsistencies in crystallographic data refinement?
- Refinement Tips :
- SHELXL : Apply TWIN/BASF commands for twinned datasets.
- Validation Tools : Check R and ADPs using Coot and PLATON.
- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) for ambiguous electron density regions .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
